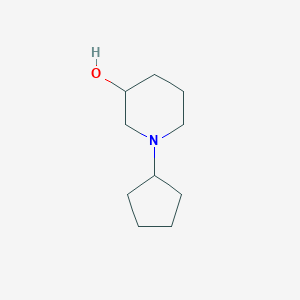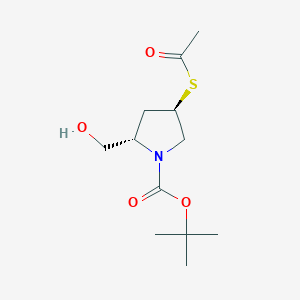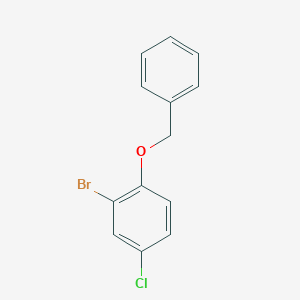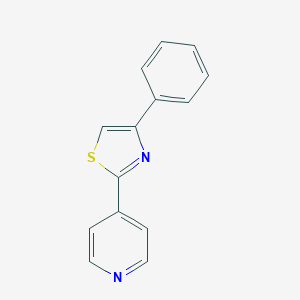
4-Phenyl-2-(4-pyridyl)thiazole
Vue d'ensemble
Description
“4-Phenyl-2-(4-pyridyl)thiazole” is a chemical compound with the empirical formula C14H10N2S . It has a molecular weight of 238.31 and is typically found in solid form .
Synthesis Analysis
The synthesis of thiazole-based compounds, including “4-Phenyl-2-(4-pyridyl)thiazole”, has been reported in several studies . These studies have used both conventional and green approaches, with ZnO nanoparticles acting as a catalyst in the green approach .
Molecular Structure Analysis
The molecular structure of “4-Phenyl-2-(4-pyridyl)thiazole” is characterized by a five-membered thiazole ring, which contains sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates that nitrogen is more negatively charged than carbon and sulfur atoms, which are neutral .
Applications De Recherche Scientifique
Antibacterial and Antioxidant Activities
Specific Scientific Field
Summary of the Application
Thiazole-based Schiff base compounds, which include 4-Phenyl-2-(4-pyridyl)thiazole, have significant pharmacological potential. They can modulate the activity of many enzymes involved in metabolism and have demonstrated antibacterial, antifungal, anti-inflammatory, antioxidant, and antiproliferative activities .
Methods of Application or Experimental Procedures
In this study, conventional and green approaches using ZnO nanoparticles as catalysts were used to synthesize thiazole-based Schiff base compounds .
Results or Outcomes
Among the synthesized compounds, some showed good activities towards Gram-negative E. coli and Gram-positive S. aureus at 200 μg/mL compared to amoxicillin. Some compounds displayed better DPPH radical scavenging potency with IC 50 values of 3.6 and 3.65 μg/mL, respectively, compared to ascorbic acid (3.91 μg/mL) .
Antimicrobial and Antioxidant Activity
Summary of the Application
A new series of biologically active triazole and pyrazole compounds containing 2,4-disubstituted thiazole analogues were synthesized from p-hydroxy benzaldehyde and phenyl hydrazine .
Methods of Application or Experimental Procedures
The final derivatives were evaluated for their in vitro anti-microbial activity after thorough purification .
Results or Outcomes
Among all the tested compounds, some possess the highest growth inhibitory activity at MIC values of 4.8, 5.1 and 4.0 μg/ml respectively .
Organic Synthesis
Specific Scientific Field
Summary of the Application
4-Phenyl-2-(4-pyridyl)thiazole is used as a pharmaceutical intermediate and also in the field of organic synthesis .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures are not detailed in the sources.
Results or Outcomes
The specific results or outcomes are not detailed in the sources.
Antifungal Activities
Specific Scientific Field
Summary of the Application
Thiazole-based Schiff base compounds, including 4-Phenyl-2-(4-pyridyl)thiazole, have demonstrated significant antifungal activities .
Results or Outcomes
Anti-inflammatory Activities
Summary of the Application
Thiazole-based Schiff base compounds, including 4-Phenyl-2-(4-pyridyl)thiazole, have demonstrated significant anti-inflammatory activities .
Results or Outcomes
Antiproliferative Activities
Summary of the Application
Thiazole-based Schiff base compounds, including 4-Phenyl-2-(4-pyridyl)thiazole, have demonstrated significant antiproliferative activities .
Results or Outcomes
Antiviral Activities
Summary of the Application
Thiazole-based compounds, including 4-Phenyl-2-(4-pyridyl)thiazole, have demonstrated significant antiviral activities .
Results or Outcomes
Antimalarial Activities
Summary of the Application
Thiazole-based compounds, including 4-Phenyl-2-(4-pyridyl)thiazole, have demonstrated significant antimalarial activities .
Results or Outcomes
Anti-HIV Activities
Summary of the Application
Thiazole-based compounds, including 4-Phenyl-2-(4-pyridyl)thiazole, have demonstrated significant anti-HIV activities .
Safety And Hazards
Propriétés
IUPAC Name |
4-phenyl-2-pyridin-4-yl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2S/c1-2-4-11(5-3-1)13-10-17-14(16-13)12-6-8-15-9-7-12/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDWADCDCAPDAQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353340 | |
| Record name | 4-phenyl-2-(4-pyridyl)thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
24.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24807789 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-Phenyl-2-(4-pyridyl)thiazole | |
CAS RN |
106950-18-9 | |
| Record name | 4-phenyl-2-(4-pyridyl)thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 106950-18-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



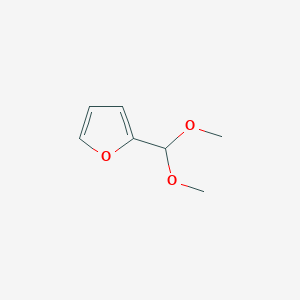
![1-Propene, 3-[2-(2-methoxyethoxy)ethoxy]-](/img/structure/B179075.png)
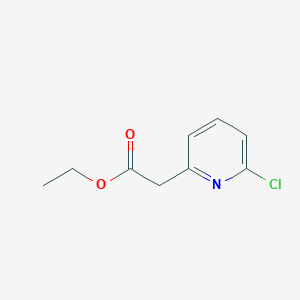
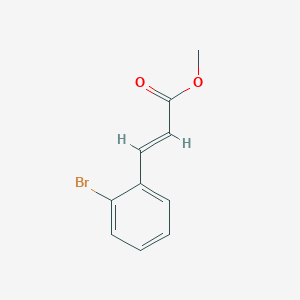
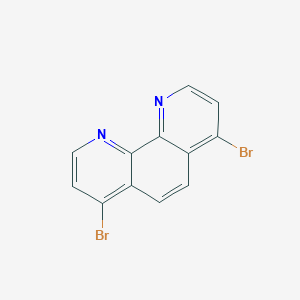
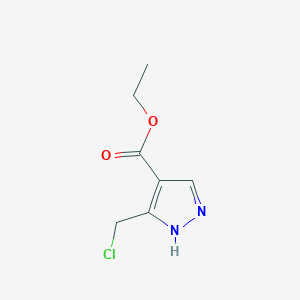
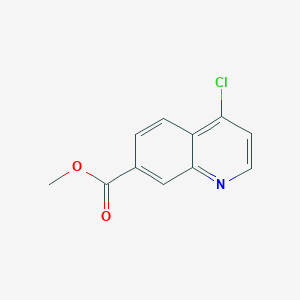
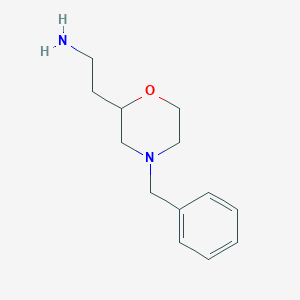


![8-oxo-8H-indeno[2,1-b]thiophene-2-carboxylic acid](/img/structure/B179126.png)
